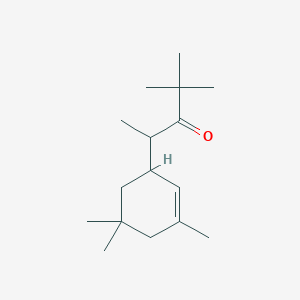
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is a derivative of pentanone, featuring a cyclohexene ring with multiple methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at high temperatures . Another method includes the carbonylation of ethylene, carbon monoxide, and hydrogen in the presence of dicobalt octacarbonyl as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often relies on the ketonic decarboxylation route due to its efficiency and scalability. The reaction is typically conducted in a tube furnace, where propanoic acid is decarboxylated using metal oxide catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone: A simpler ketone with a similar structure but without the cyclohexene ring.
2,4-Dimethyl-3-pentanone: Another derivative of pentanone with different methyl substitutions.
Uniqueness
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to its complex structure, which includes a cyclohexene ring with multiple methyl groups
Eigenschaften
CAS-Nummer |
648858-08-6 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(3,5,5-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C16H28O/c1-11-8-13(10-16(6,7)9-11)12(2)14(17)15(3,4)5/h8,12-13H,9-10H2,1-7H3 |
InChI-Schlüssel |
GAPABDDTWPJXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC(C1)(C)C)C(C)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


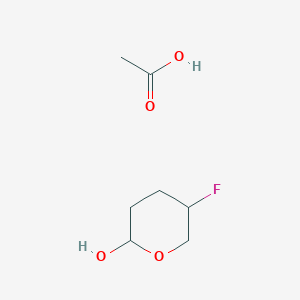
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)

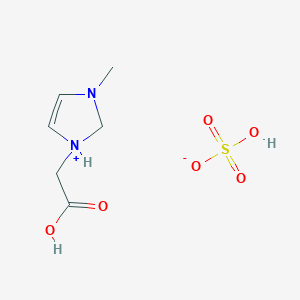
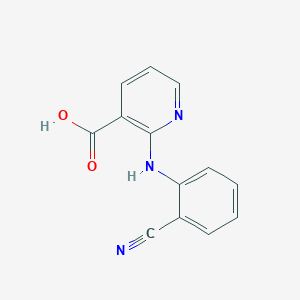

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
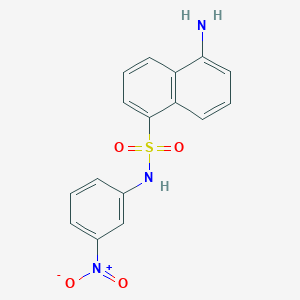
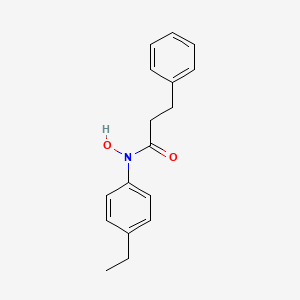
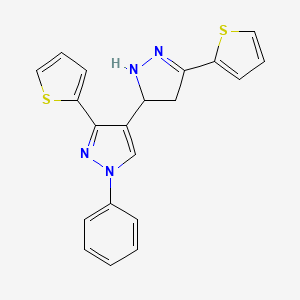
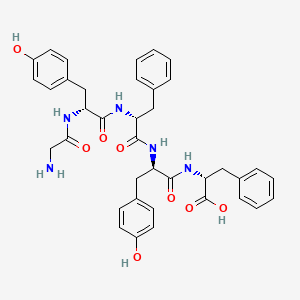
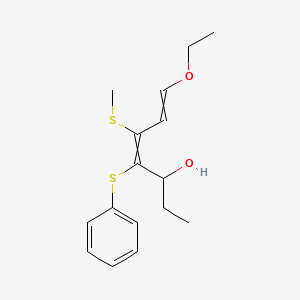

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
